molecular formula C23H26ClN3O3S2 B14968323 N-(4-chlorophenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}propanamide

N-(4-chlorophenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}propanamide

Cat. No.: B14968323
M. Wt: 492.1 g/mol
InChI Key: NTYDJAJRLZIGPH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core, a sulfamoyl group, and a chlorophenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}propanamide involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. The resulting quinoline is then functionalized with a sulfamoyl group through a sulfonation reaction using diethyl sulfamoyl chloride.

The next step involves the introduction of the chlorophenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the sulfamoyl-quinoline intermediate with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride. Finally, the propanamide moiety is introduced through an amidation reaction using propanoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the sulfonation and nucleophilic substitution steps, as well as the use of automated systems for the amidation reaction.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the quinoline core can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Tin(II) chloride, iron powder, ethanol as solvent.

    Substitution: Sodium hydride, 4-chlorobenzyl chloride, dimethylformamide as solvent.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving quinoline derivatives.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}propanamide involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting its structure and function. The sulfamoyl group can inhibit enzymes involved in cell division, leading to cell death. The chlorophenyl group can enhance the compound’s binding affinity to its molecular targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)formamide: Similar structure but lacks the quinoline core and sulfamoyl group.

    N-(4-chlorophenyl)-1-adamantane carboxamide: Contains a different core structure (adamantane) but has a similar chlorophenyl group.

    N-(4-chlorophenyl)-2-aminobenzamide: Similar structure but lacks the sulfamoyl group and has an amino group instead.

Uniqueness

N-(4-chlorophenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}propanamide is unique due to its combination of a quinoline core, a sulfamoyl group, and a chlorophenyl group. This combination imparts distinct chemical properties and potential biological activities that are not found in the similar compounds listed above.

Properties

Molecular Formula

C23H26ClN3O3S2

Molecular Weight

492.1 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanylpropanamide

InChI

InChI=1S/C23H26ClN3O3S2/c1-5-27(6-2)32(29,30)19-11-12-21-20(14-19)15(3)13-22(26-21)31-16(4)23(28)25-18-9-7-17(24)8-10-18/h7-14,16H,5-6H2,1-4H3,(H,25,28)

InChI Key

NTYDJAJRLZIGPH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(C=C2C)SC(C)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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